molecular formula C10H8F4O B8650712 2,2,3,3-Tetrafluoro-1-(3-methylphenyl)propane-1-one

2,2,3,3-Tetrafluoro-1-(3-methylphenyl)propane-1-one

Cat. No. B8650712
M. Wt: 220.16 g/mol
InChI Key: IPBSJMCIQBJIMF-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

While stirring a solution of magnesium (14.1 g, 579 mmol) and iodine (one crumb) in diethyl ether (100 ml), 3-methylbromobenzene (90.0 g, 526 mmol) in diethyl ether (200 ml) was dropwise added at room temperature. After completion of the dropwise addition, the mixture was stirred overnight at room temperature. The reaction solution was cooled to −78° C. and a solution of 2,2,3,3-tetrafluoropropionic acid (25.61 g, 175.4 mmol) in diethyl ether (100 ml) was dropwise added, and the mixture was heated under reflux for 4 hrs. To the reaction solution was dropwise added 1N hydrochloric acid under ice-cooling. The diethyl ether layer was separated, and the aqueous layer was extracted with diethyl ether. The recovered diethyl ether solution was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=15/1) to give the objective substance.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.61 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].II.[CH3:4][C:5]1[CH:6]=[C:7](Br)[CH:8]=[CH:9][CH:10]=1.[F:12][C:13]([F:20])([CH:17]([F:19])[F:18])[C:14](O)=[O:15].Cl>C(OCC)C>[F:12][C:13]([F:20])([CH:17]([F:19])[F:18])[C:14]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:4])[CH:10]=1)=[O:15]

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
90 g
Type
reactant
Smiles
CC=1C=C(C=CC1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
25.61 g
Type
reactant
Smiles
FC(C(=O)O)(C(F)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added at room temperature
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The recovered diethyl ether solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=15/1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(C(=O)C1=CC(=CC=C1)C)(C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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